molecular formula C12H16BrN B14069591 (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine CAS No. 1303968-33-3

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine

Cat. No.: B14069591
CAS No.: 1303968-33-3
M. Wt: 254.17 g/mol
InChI Key: PVVFEDJKLWJOHZ-UHFFFAOYSA-N
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Description

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a fused ring structure consisting of two benzene rings. The presence of a bromine atom and an ethylamine group in this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of the ethylamine group. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The subsequent amination can be achieved through a nucleophilic substitution reaction using ethylamine under basic conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydro-naphthalen-1-yl-ethyl-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl groups, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1,2,3,4-tetrahydro-naphthalen-1-yl-ethyl-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine involves its interaction with specific molecular targets. The bromine atom and ethylamine group can participate in various binding interactions with enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine
  • (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine
  • 7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Uniqueness

Compared to its analogs, (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine is unique due to the presence of the ethylamine group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Biological Activity

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H12_{12}BrN
  • Molecular Weight : 226.11 g/mol
  • CAS Number : 865472-04-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a selective inhibitor of deubiquitinating enzymes (DUBs), which play critical roles in cellular regulation and signaling pathways.

Inhibition of Deubiquitinating Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on DUBs such as USP7 and UCHL1. In a screening study involving a library of compounds, several derivatives showed significant inhibition at concentrations as low as 20 μM .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity IC50_{50} (μM) Assay Type Reference
Inhibition of USP7< 50Dose-response assay
Inhibition of UCHL1> 25Dose-response assay
Antiviral activity0.23 - 0.26HIV Integrase inhibition
Anti-proliferative effectsNot specifiedCancer cell lines

Case Study 1: Antiviral Activity

In a study focused on antiviral agents, derivatives of naphthalene amines were evaluated for their ability to inhibit HIV replication. The compound demonstrated promising activity with an IC50_{50} value indicating effective inhibition of viral replication at low concentrations .

Case Study 2: Cancer Cell Lines

Another investigation assessed the anti-proliferative effects of naphthalene-derived compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth significantly .

Properties

CAS No.

1303968-33-3

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

7-bromo-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H16BrN/c1-2-14-12-5-3-4-9-6-7-10(13)8-11(9)12/h6-8,12,14H,2-5H2,1H3

InChI Key

PVVFEDJKLWJOHZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCC2=C1C=C(C=C2)Br

Origin of Product

United States

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